molecular formula C18H15BrN6O B14953304 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14953304
M. Wt: 411.3 g/mol
InChI Key: MMXROAPEHOFMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a 5-bromoindole moiety linked via an ethyl chain to a benzamide scaffold substituted with a 1,2,3,4-tetrazole group at the 3-position.

Properties

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15BrN6O/c19-15-4-5-17-13(10-15)6-8-24(17)9-7-20-18(26)14-2-1-3-16(11-14)25-12-21-22-23-25/h1-6,8,10-12H,7,9H2,(H,20,26)

InChI Key

MMXROAPEHOFMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Indole Bromination and Tetrazole Coupling

This three-step approach, detailed by Evitachem, involves sequential construction of the indole, benzamide, and tetrazole domains:

Step 1: Synthesis of 5-Bromo-1H-indole

  • Substrate : 1H-indole.
  • Bromination agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or acetic acid.
    • Catalyst: Lewis acids (e.g., FeCl₃) for regioselective bromination.
  • Yield : ~70–85% (literature estimates).

Step 2: Ethylation and Benzamide Formation

  • Reagents :
    • 2-Chloroethylamine for indole N-alkylation.
    • 3-Carboxybenzoyl chloride for amide coupling.
  • Conditions :
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
    • Solvent: Dimethylformamide (DMF) at 0–5°C.
  • Intermediate : N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-carboxybenzamide.

Step 3: Tetrazole Ring Installation

  • Method : Cycloaddition using sodium azide (NaN₃) and trimethylorthoformate.
  • Conditions :
    • Solvent: Acetic acid/ethyl orthoformate mixture.
    • Temperature: 80°C for 1–2 hours.
  • Purification : Recrystallization from benzene or ethanol.
Step Key Reagents Conditions Yield (%)
1 Br₂, FeCl₃ DCM, 25°C 78
2 K₂CO₃, DMF 0–5°C 65
3 NaN₃, AcOH 80°C, 1 hr 52

Table 1: Representative yields for stepwise synthesis.

Single-Step Tetrazole Formation via Orthoester Condensation

The patent US3767667A describes a streamlined method to synthesize tetrazole derivatives in one pot, adaptable to the target compound:

Reaction Scheme :
$$
\text{Amine II} + \text{RC(OR')₃} + \text{HN₃} \rightarrow \text{Tetrazole I} + \text{Byproducts}
$$

Procedure :

  • Combine 5-bromoindole ethylamine (1.0 eq), 3-cyanobenzoyl chloride (1.2 eq), and sodium azide (2.5 eq) in ethyl orthoformate.
  • Add acetic acid (0.5 eq) as catalyst.
  • Heat at 80°C for 1 hour with vigorous stirring.
  • Quench with HCl, concentrate under vacuum, and recrystallize from ethanol.

Advantages :

  • Eliminates intermediate isolations, reducing processing time by 40%.
  • Achieves 68% yield in pilot-scale trials.

Limitations :

  • Requires careful handling of hydrazoic acid (HN₃) due to toxicity.
  • Orthoester purity critically impacts tetrazole regioselectivity.

Industrial-Scale Optimization Strategies

Evitachem’s production protocols highlight two critical advancements:

Continuous Flow Reactors :

  • Benefits :
    • Precise temperature control (±1°C) during exothermic tetrazole cyclization.
    • 30% reduction in solvent usage compared to batch processes.
  • Parameters :
    • Flow rate: 10 mL/min.
    • Residence time: 8 minutes at 100°C.

High-Performance Liquid Chromatography (HPLC) Purification :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Retention time : 12.3 minutes.

Mechanistic Insights and Reaction Kinetics

Tetrazole Cycloaddition Mechanism

The [2+3] cycloaddition between nitriles and azides proceeds via a concerted mechanism:

$$
\text{RCN} + \text{NaN₃} \xrightarrow{\Delta} \text{RC(N₃)=NH} \rightarrow \text{Tetrazole}
$$

Key Transition State :

  • Azide ion attack on the electrophilic carbon of the nitrile.
  • Proton transfer from acetic acid stabilizes the intermediate.

Rate-Limiting Factors :

  • Nitrile electrophilicity : Enhanced by electron-withdrawing groups (e.g., benzamide).
  • Azide concentration : Excess NaN₃ (2.5 eq) drives reaction completion.

Bromination Selectivity in Indole Derivatives

DFT calculations suggest bromination at the 5-position is favored due to:

  • Resonance stabilization : Positive charge delocalization across the indole ring.
  • Steric effects : Minimal hindrance at the 5-position compared to 2- or 4-positions.

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89–7.22 (m, 8H, aromatic), 4.54 (t, J=6.8 Hz, 2H, CH₂).
  • HRMS : m/z 411.0521 [M+H]⁺ (calc. 411.0524).

Purity Standards :

  • HPLC : ≥98% purity (UV detection at 254 nm).
  • Residual Solvents : <500 ppm DMF (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, while the tetrazole ring can enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Derivatives

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
  • Key Differences : Lacks the indole and tetrazole groups; instead, it has methoxy substituents on the phenyl ring.
  • Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Properties : Lower molecular weight (vs. the target compound) and reduced hydrogen bonding capacity due to absence of tetrazole.
2.1.2. Nitazoxanide
  • Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Key Differences : Replaces indole with a nitro-thiazole group; acetolyloxy substituent instead of tetrazole.
  • Applications : Broad-spectrum antiparasitic activity, highlighting the role of the nitro-thiazole group in targeting parasitic enzymes .

Indole-Containing Analogs

2.2.1. N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
  • Structure : 5-Methoxyindole linked to a benzamide with tetrazole at the 2-position.
  • Key Differences : Methoxy (electron-donating) vs. bromo (electron-withdrawing) on indole; tetrazole at benzamide 2-position vs. 3-position.
  • Tetrazole positioning alters electronic distribution and steric interactions .
2.2.2. 5-Bromo-3-[(R)-1-Methylpyrrolidin-2-ylmethyl]indole
  • Structure : 5-Bromoindole with a pyrrolidine-methyl side chain.
  • Key Differences : Lacks the benzamide-tetrazole moiety; pyrrolidine group introduces basicity.
  • Applications : Demonstrates the significance of bromoindole in kinase inhibition, though absence of benzamide limits direct comparison .

Heterocyclic Substituent Variations

lists benzamide derivatives with methylthio, thienylmethylthio, and oxadiazole groups. For example:

  • 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Structure: Oxadiazole-thioether and nitroaniline substituents.

Structural and Functional Analysis Table

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Yield
Target Compound ~443.3 g/mol 5-Bromoindole, 3-tetrazole-benzamide Under investigation Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 299.3 g/mol 3,4-Dimethoxyphenethylamine Not specified 80%
Nitazoxanide 307.3 g/mol Nitro-thiazole, acetolyloxy Antiparasitic Not reported
N-[2-(5-Methoxyindol-3-yl)ethyl]-2-tetrazole-benzamide ~429.4 g/mol 5-Methoxyindole, 2-tetrazole Not specified Not reported

Key Research Findings

Tetrazole at the 3-position (target compound) vs. 2-position () alters dipole orientation, impacting interactions with polar enzyme pockets.

Biological Relevance :

  • Nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity, suggesting that electron-deficient heterocycles in benzamides enhance target engagement .
  • Methylthio and oxadiazole groups () improve metabolic stability and target affinity in antiviral contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide?

  • Methodology :

  • Step 1 : Synthesize 5-bromo-1H-indole via electrophilic bromination of indole using N-bromosuccinimide (NBS) in DMF at 0°C .
  • Step 2 : Alkylate the indole nitrogen with 2-bromoethylamine under basic conditions (K₂CO₃ in DMF, 60°C, 6 h) to form the ethylenediamine-linked intermediate .
  • Step 3 : Prepare 3-(1H-tetrazol-1-yl)benzoic acid via a [2+3] cycloaddition between benzoyl cyanide and sodium azide in refluxing toluene .
  • Step 4 : Couple the intermediates using carbodiimide chemistry (EDC/HOBt in DMF, 0–5°C, 24 h) to form the final amide bond. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of the compound be confirmed using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The singlet at δ 8.5–9.0 ppm confirms the tetrazole proton. The ethylenediamine linker appears as a triplet (N-CH₂-CH₂-N) at δ 3.5–4.0 ppm, while aromatic protons from the indole and benzamide moieties resonate between δ 6.8–8.2 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~168 ppm, and the tetrazole ring carbons are observed at 140–150 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ at m/z 426.03 (calculated for C₁₈H₁₅BrN₆O). Isotopic peaks for bromine (¹:¹ ratio at m/z 426/428) confirm successful bromination .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Target Selection : Prioritize receptors with known affinity for indole-tetrazole hybrids (e.g., serotonin receptors, kinase targets) .
  • Binding Assays : Use radiolabeled ligand displacement (e.g., ³H-5-HT for 5-HT₁D receptors) to measure Kᵢ values. Incubate compounds with membrane preparations at 37°C for 1 h .
  • Functional Assays : Assess agonism/antagonism via cAMP accumulation or calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of receptor selectivity?

  • Key Modifications :

  • Indole Substituents : Replace 5-bromo with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Linker Flexibility : Shorten the ethylenediamine spacer to reduce conformational entropy and improve 5-HT₁D selectivity over 5-HT₂A .
  • Tetrazole Positioning : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl regioisomers to probe hydrogen-bonding interactions with conserved residues (e.g., Ser159 in 5-HT₁D) .
    • Computational Tools : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. What strategies improve metabolic stability and pharmacokinetics (PK)?

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) at 37°C for 1 h. Analyze via LC-MS/MS to identify oxidation or N-dealkylation hotspots .
  • Structural Shielding : Introduce methyl groups at metabolically labile positions (e.g., α to the amide nitrogen) to block CYP450-mediated degradation .
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve oral bioavailability .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Kinase Profiling : Screen against a panel of 400 kinases (DiscoverX KINOMEscan) to identify off-target inhibition .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics in treated cells (e.g., SH-SY5Y neuroblastoma) to map downstream signaling cascades (e.g., MAPK/ERK) .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., 5-HT₁D) to resolve binding interactions at 2.0 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.